3-Chloro-2-methylbenzenediazonium tetrafluoroborate
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Overview
Description
3-Chloro-2-methylbenzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C7H6BClF4N2. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+). This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylbenzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-2-methylaniline. The process includes the following steps:
Diazotization: 3-Chloro-2-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated by adding tetrafluoroboric acid (HBF4), leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of the diazotization process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylbenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base, such as sodium acetate (NaOAc).
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under mild conditions.
Major Products
Substitution Reactions: Products include 3-chloro-2-methylbenzene derivatives with different substituents.
Coupling Reactions: Azo compounds with various functional groups.
Reduction Reactions: 3-Chloro-2-methylaniline.
Scientific Research Applications
3-Chloro-2-methylbenzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylbenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, during its chemical reactions. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The diazonium group is highly reactive and can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzenediazonium tetrafluoroborate
- 2-Methylbenzenediazonium tetrafluoroborate
- 4-Chloro-2-methylbenzenediazonium tetrafluoroborate
Uniqueness
3-Chloro-2-methylbenzenediazonium tetrafluoroborate is unique due to the presence of both a chloro and a methyl group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. The chloro group is an electron-withdrawing group, while the methyl group is an electron-donating group, creating a unique electronic environment that affects the stability and reactivity of the diazonium salt .
Properties
CAS No. |
446-55-9 |
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Molecular Formula |
C7H6BClF4N2 |
Molecular Weight |
240.39 g/mol |
IUPAC Name |
3-chloro-2-methylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C7H6ClN2.BF4/c1-5-6(8)3-2-4-7(5)10-9;2-1(3,4)5/h2-4H,1H3;/q+1;-1 |
InChI Key |
FGDIXZONYONKRC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=C(C=CC=C1Cl)[N+]#N |
Origin of Product |
United States |
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